molecular formula C20H17BrN2O2 B2986254 6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid CAS No. 859803-46-6

6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid

Cat. No. B2986254
CAS RN: 859803-46-6
M. Wt: 397.272
InChI Key: BOMWVNAYFIBSPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-{2-[4-(dimethylamino)phenyl]ethenyl}quinoline-4-carboxylic acid is a chemical compound with the CAS number 859803-46-6 . It has a molecular weight of 397.27 and a molecular formula of C20H17BrN2O2 .


Synthesis Analysis

The synthesis of similar compounds has been achieved using the Heck reaction . This involves the reaction between 4-(dimethylamino)vinylbenzene and other compounds, obtained by the Wittig reaction from 4-(dimethylamino)phenylbenzaldehyde and methyltriphenylphosphonium bromide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (397.27) and molecular formula (C20H17BrN2O2) . Additional properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Researchers have developed carboxamide derivatives of benzo[b][1,6]naphthyridines, highlighting the versatility of quinoline derivatives in synthesizing compounds with significant cytotoxic activity. These derivatives demonstrated potent growth inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC(50) values less than 10 nM. This research underscores the potential of quinoline derivatives in cancer therapy (Deady et al., 2003).

Photophysics and Molecular Logic Switches

Another study focused on the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, including solvatochromism, acidochromism, and solid-state fluorescence. The pH-dependent fluorescence of these compounds was investigated for their potential as molecular logic gates, demonstrating the application of quinoline derivatives in developing advanced molecular electronics and photonic devices (Uchacz et al., 2016).

Synthesis Methodologies

Research on phosphoramides and the synthesis of 2,4-bis(dimethylamino)quinolines via HMPT-induced ring closure of anthranilates showcases innovative approaches to constructing quinoline derivatives. This methodological advancement facilitates the creation of structurally complex quinolines, which can serve as precursors or intermediates in synthesizing a wide range of biologically active compounds (Pedersen, 1977).

Acid-Base Properties and Photophysics

The reaction of 6-hydroxynaphthalene-2-carboxylic acid with certain quinolines led to compounds exhibiting both photoacid and photobase properties. These unique acid-base characteristics in the ground and singlet excited states highlight the potential of quinoline derivatives in photophysical studies and applications, such as in the design of pH sensors and in studying proton transfer processes (Gavrishova et al., 2015).

properties

IUPAC Name

6-bromo-2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2/c1-23(2)16-8-4-13(5-9-16)3-7-15-12-18(20(24)25)17-11-14(21)6-10-19(17)22-15/h3-12H,1-2H3,(H,24,25)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMWVNAYFIBSPG-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.